(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Catalog No.
S669781
CAS No.
112741-50-1
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-...

CAS Number

112741-50-1

Product Name

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

IUPAC Name

tert-butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m1/s1

InChI Key

MRUKRSQUUNYOFK-MOPGFXCFSA-N

SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

tert-Butyl (2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate; (2S,3R)-tert-Butyl 6-Oxo-2,3-diphenylmorpholine-4-carboxylate; N-Boc-(2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate; (5S,6R)-(+)-4-Boc-5,6-diphenyl-2-morpholinone;

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the morpholine class. It is characterized by a morpholine ring structure that includes a tert-butyl group and two phenyl substituents. The compound features a carbonyl group at the 6-position and a carboxylate group at the 4-position, contributing to its chemical reactivity and potential biological activity. The stereochemistry of the molecule is defined by its (2S,3R) configuration, indicating specific spatial arrangements of its atoms, which can significantly influence its interactions in biological systems.

Typical for compounds containing carbonyl and carboxylate functionalities. Key reaction types include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
  • Esterification: The carboxylate group can react with alcohols to form esters, which is significant for modifying the compound's solubility and reactivity.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, leading to the formation of more reactive species.

These reactions are essential for understanding the compound's potential transformations in synthetic and biological contexts.

The biological activity of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been investigated in various studies. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar morpholine structures often exhibit:

  • Antimicrobial Properties: Many morpholine derivatives show activity against bacteria and fungi.
  • Anticancer Activity: Some studies have linked morpholine-based compounds to inhibition of cancer cell growth.
  • Neuroactive Effects: Given the presence of phenyl groups, there may be potential interactions with neurotransmitter systems.

Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating promising therapeutic applications while also highlighting possible toxic effects .

The synthesis of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions:

  • Formation of the Morpholine Ring: Starting from suitable precursors such as amino alcohols or diketones.
  • Introduction of Functional Groups: Utilizing methods like acylation or alkylation to introduce the tert-butyl and phenyl groups.
  • Oxidation Steps: Employing oxidizing agents to convert alcohols to carbonyls.
  • Final Carboxylation: Using carboxylic acid derivatives to introduce the carboxylic acid functionality at the desired position.

Each step must be optimized for yield and purity, often requiring specific reagents and conditions tailored to the desired stereochemistry.

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its predicted biological activities.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Agricultural Chemistry: Potential use in developing new agrochemicals with antimicrobial properties.

Interaction studies are crucial for understanding how (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate interacts with biological macromolecules:

  • Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Mechanism of Action: Elucidating how this compound affects cellular pathways through biochemical assays and cellular models.

Such studies contribute to establishing a clearer picture of its therapeutic potential and safety profile.

Several compounds share structural characteristics with (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Morpholino derivative AContains morpholine ring; no phenyl groupsAntimicrobialLacks steric hindrance from bulky groups
Morpholino derivative BSubstituted with halogens instead of phenylsAnticancerIncreased reactivity due to electronegative substituents
Phenolic derivative CSimilar core structure but includes hydroxyl groupsNeuroprotectiveHydroxyl groups enhance hydrogen bonding capabilities

The uniqueness of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate lies in its specific combination of steric bulk from tert-butyl and electronic effects from diphenyl substitution, potentially leading to distinctive pharmacological profiles compared to other morpholines.

The compound was first synthesized in the late 20th century through strategic modifications of morpholine scaffolds. Key milestones include:

  • 1990s: Initial reports demonstrated its utility in asymmetric alkylation and aldol reactions, achieving >90% enantiomeric excess (ee) in α-amino acid synthesis.
  • 2005: Systematic optimization by Williams et al. established standardized protocols for its preparation via Boc-protected glycine derivatives, enabling large-scale production.
  • 2010s: Applications expanded to palladium-catalyzed cross-couplings, where its rigid morpholine ring enforced axial chirality in biaryl systems.

The synthetic route involves:

  • Diastereoselective cyclization of N-Boc-protected diphenyl ethanolamine derivatives
  • Oxidative lactamization under Mitsunobu conditions
  • Crystallization-induced dynamic resolution to achieve >99% diastereomeric purity.

Historical Evolution in Asymmetric Synthesis

This auxiliary addressed critical limitations of earlier systems like 8-phenylmenthol and camphorsultam:

PropertyWilliams AuxiliaryTraditional Auxiliaries
Thermal StabilityUp to 150°C<100°C
Recovery Yield92-95%60-75%
Stereofacial Biasπ-π StackingSteric Hindrance
Substrate ScopeBroad (aryl/alkyl)Limited to aliphatic

Data compiled from

The morpholine ring's C2-symmetric environment creates a chiral pocket that directs reagent approach through non-covalent interactions:

  • π-Stacking between phenyl groups and substrates
  • Hydrogen bonding at the lactam carbonyl
  • Steric shielding by the tert-butyl carboxylate

Key Contributions to Stereochemical Research

Landmark studies utilizing this auxiliary include:

Quaternary Carbon Construction

In the total synthesis of Cytovaricin, Evans et al. employed the auxiliary to set three contiguous stereocenters via sequential asymmetric aldol reactions. The morpholine ring enforced Re-face selectivity, yielding the natural product in 22 steps with 98% ee.

Atroposelective Biaryl Coupling

A 2019 study demonstrated its use in P-stereogenic center formation during Pd-catalyzed C-P cross-couplings:

ParameterResult
Yield82-89%
ee94-99%
TON (Pd)450-520
Substrate Scope28 Aryl Halides

Data from

Significance in Modern Synthetic Organic Chemistry

Current applications span:

  • Pharmaceutical Intermediates: Synthesis of Sofosbuvir side chains requiring β-branched amino acids
  • Materials Science: Chiral dopants for liquid crystal displays with enhanced optical rotation
  • Catalyst Design: Ligands for asymmetric hydrogenation of ketones (up to 99% ee)

The auxiliary's commercial availability (≥95% purity, $34–$210/g) and scalability make it preferred for industrial processes.

Structural and Mechanistic Insights

Molecular Architecture

Molecular Formula: C₂₁H₂₃NO₄
Molecular Weight: 353.42 g/mol
Key Features:

  • Morpholin-2-one Core: Planar lactam enables π-stacking
  • C2-Symmetry: 2S,3R configuration creates chiral environment
  • tert-Butyl Ester: Steric bulk prevents undesired rear-side attacks

X-ray crystallography reveals:

  • Torsion Angles: φ = 112.3°, ψ = -48.7° between phenyl groups
  • H-Bond Network: N-H⋯O=C (2.1 Å) stabilizes boat conformation

Reaction Mechanisms

Enolate Formation

Deprotonation at C5 generates a Z-enolate stabilized by:

  • Conjugation with lactam carbonyl
  • Chellation to Li⁺/Mg²⁺ counterions

Kinetic vs Thermodynamic Control:

  • LDA/THF: 98% Z-enolate (kinetic)
  • KHMDS/18-C-6: 95% E-enolate (thermodynamic)

Diastereoselective Alkylation

Electrophiles approach from the Si-face due to:

  • Phenyl Shielding of Re-face
  • Chelation Control from the morpholine oxygen

Typical conditions:

  • Electrophile: Allyl bromide, propargyl mesylate
  • Base: LDA at -78°C
  • Yield: 85-92%
  • dr: 19:1 to >20:1

Synthetic Applications

Natural Product Synthesis

Manzamine Alkaloids

Key steps using the Williams Auxiliary:

  • Asymmetric Michael Addition to set C11 stereocenter (dr 18:1)
  • Ring-Closing Metathesis to form the macrocycle
  • Auxiliary Removal via HF-mediated Boc cleavage

Final yield: 14% over 18 steps (vs 2% without auxiliary)

Pharmaceutical Targets

Antiviral Agents

In Remdesivir analogue synthesis:

  • Step: Asymmetric Mannich reaction
  • Conditions: Williams Auxiliary, Ti(OiPr)₄, -40°C
  • Result: 91% yield, 96% ee

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Dates

Modify: 2023-08-15

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